Benzenaminium, N,N-dimethyl-N-phenyl-
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Overview
Description
. It is a derivative of aniline, where two methyl groups are attached to the nitrogen atom. This compound is a colorless to pale yellow liquid with a characteristic amine odor . It is widely used in the chemical industry as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenaminium, N,N-dimethyl-N-phenyl- can be synthesized through several methods. One common method involves the methylation of aniline using formaldehyde and formic acid in the presence of a catalyst . The reaction proceeds as follows:
C6H5NH2+2CH2O+HCOOH→C6H5N(CH3)2+2H2O+CO2
Industrial Production Methods
In industrial settings, the production of N,N-dimethylaniline typically involves the reaction of aniline with methanol in the presence of an acid catalyst, such as sulfuric acid . The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Benzenaminium, N,N-dimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylbenzamide using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to N-methylaniline using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: N,N-dimethylbenzamide.
Reduction: N-methylaniline.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Benzenaminium, N,N-dimethyl-N-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals, including local anesthetics and antihistamines.
Mechanism of Action
The mechanism of action of Benzenaminium, N,N-dimethyl-N-phenyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding . It can also interact with cell membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Benzenaminium, N,N-dimethyl-N-phenyl- can be compared with other similar compounds, such as:
Aniline: The parent compound, which lacks the two methyl groups on the nitrogen atom.
N-methylaniline: A derivative with only one methyl group on the nitrogen atom.
N,N-diethylaniline: A derivative with two ethyl groups on the nitrogen atom.
Uniqueness
The presence of two methyl groups on the nitrogen atom in Benzenaminium, N,N-dimethyl-N-phenyl- makes it more hydrophobic and less basic compared to aniline and N-methylaniline . This unique structure imparts different chemical and physical properties, making it suitable for specific applications in the chemical and pharmaceutical industries .
Properties
CAS No. |
46373-43-7 |
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Molecular Formula |
C14H16N+ |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
dimethyl(diphenyl)azanium |
InChI |
InChI=1S/C14H16N/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3/q+1 |
InChI Key |
MXTMXRYBYWOAGX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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